molecular formula C12H15NO B12946401 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde

Cat. No.: B12946401
M. Wt: 189.25 g/mol
InChI Key: WMTFENIOYRSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives can inhibit the PD-1/PD-L1 protein-protein interaction, thereby reinvigorating exhausted immune cells and enabling the host immune system to detect and eliminate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific ethyl substitution and aldehyde functional group, which confer distinct reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c1-2-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-6,9,12H,2,7-8H2,1H3

InChI Key

WMTFENIOYRSDQP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C=O

Origin of Product

United States

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